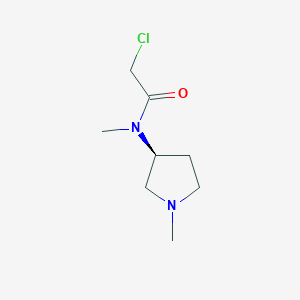

2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chloroacetamide derivative featuring a stereospecific (S)-configured pyrrolidine ring. Its molecular formula is C₉H₁₆ClN₂O (molecular weight: 212.69 g/mol). The compound’s structure includes a chloro-substituted acetamide backbone and a methyl-pyrrolidine moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBYIHXIXEVEY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-chlorine atom in the acetamide moiety serves as a primary reactive site for nucleophilic substitution (SN2 mechanism), enabling derivatization through displacement reactions.

Key Mechanistic Insight :

-

Steric hindrance from the chiral pyrrolidine group slows substitution kinetics compared to non-sterically hindered analogs.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Hydrolysis and Condensation Reactions

The amide linkage and chlorine atom participate in hydrolysis and condensation pathways under controlled conditions.

Acid/Base-Mediated Hydrolysis

Schotten-Baumann Acylation

| Nucleophile | Product | Application |

|---|---|---|

| Glycine methyl ester | Peptidomimetic conjugate | Bioactive compound synthesis |

| 4-Aminophenol | Phenoxyacetamide derivative | Polymer precursor |

Ring-Opening Reactions of Pyrrolidine Moiety

The strained pyrrolidine ring undergoes selective ring-opening under acidic or oxidative conditions:

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling and hydrogenation reactions:

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmacological applications:

| Medium | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | 2.3 hr | Hydrolysis of amide bond |

| Phosphate buffer (pH 7.4) | 48 hr | Slow oxidation of pyrrolidine ring |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H15ClN2O

- Molecular Weight : 190.67 g/mol

- CAS Number : 1354007-35-4

The compound features a chloro group and a pyrrolidine ring, which contribute to its reactivity and biological activity. The unique stereochemistry due to the (S)-1-methylpyrrolidine configuration enhances its potential interactions with biological targets.

Chemical Synthesis

2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactive chloro group allows for various substitution reactions, making it valuable in creating derivatives for further chemical exploration.

Biological Studies

Research indicates that this compound can act as an inhibitor of specific enzymes, particularly neutral sphingomyelinase 2 (nSMase2). This enzyme is implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting nSMase2, the compound may regulate exosome release from cells, crucial for cellular communication and potentially impacting disease progression.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting neurodegenerative conditions.

Case Study 1: Inhibition of nSMase2

A study demonstrated that 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide effectively inhibits nSMase2 activity in vitro. The inhibition was associated with reduced levels of ceramide, a lipid molecule involved in cell signaling pathways related to neurodegeneration. This finding suggests potential therapeutic avenues for Alzheimer's disease management.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activities. By modifying the chloro group or the pyrrolidine ring, new compounds were developed that exhibited improved efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Several structurally related acetamides share the N-methyl-pyrrolidine motif but differ in substituents and stereochemistry (Table 1). For example:

- 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (C₁₀H₂₀N₃O, 198.28 g/mol) replaces the chloro group with an amino moiety and adopts an (R)-configuration.

- 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide introduces bulkier isopropyl and pyrrolidinylmethyl groups, which may enhance lipophilicity and membrane permeability .

Chloroacetamide Herbicides

Chloroacetamides with aromatic substituents are widely used as herbicides. Key examples include:

- Alachlor (C₁₄H₂₀ClNO₂, 269.77 g/mol): Features a 2-ethyl-6-methylphenyl group and ethoxymethyl substituent. Its herbicidal activity stems from inhibition of very-long-chain fatty acid synthesis in plants .

- Pretilachlor (C₁₇H₂₆ClNO₂, 311.85 g/mol): Contains a 2,6-diethylphenyl group and propoxyethyl chain, enhancing soil persistence and broad-spectrum weed control .

In contrast, the target compound’s pyrrolidine ring and lack of aromaticity suggest divergent applications, possibly in medicinal chemistry rather than agriculture.

Nitrophenyl and Heterocyclic Derivatives

- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (C₉H₉ClN₂O₃, 224.63 g/mol): The nitro group confers strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This compound may serve as an intermediate in dye or pharmaceutical synthesis .

- Its complex heterocyclic system contrasts with the simpler pyrrolidine scaffold of the target compound .

Data Table: Comparative Analysis of Selected Acetamides

Key Research Findings

Substituent Effects : The chloro group in acetamides enhances electrophilicity, enabling nucleophilic displacement reactions. Aromatic substituents (e.g., in alachlor) favor herbicidal activity, while heterocyclic moieties (e.g., pyrrolidine) may improve CNS permeability .

Stereochemistry : The (S)-configuration in the target compound could optimize binding to chiral biological targets, as seen in neurotransmitter receptors or enzymes .

Synthetic Accessibility : Chloroacetamides are typically synthesized via alkylation or nucleophilic substitution. For example, sodium iodide-mediated halogen exchange (as in ) is a common strategy for modifying reactivity .

Biological Activity

2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This reaction is generally conducted under anhydrous conditions to prevent hydrolysis. The compound possesses a molecular formula of C8H15ClN2O and a molecular weight of 174.67 g/mol .

Chemical Reactions

The compound can undergo several types of reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to remove the chloro group.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions .

The biological activity of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is primarily attributed to its interaction with specific enzymes and receptors. The chloro group facilitates nucleophilic substitution, while the pyrrolidine ring enhances binding affinity to biological targets, potentially influencing various signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL . Additionally, it has shown potential antifungal activity against various pathogens .

Anticancer Potential

Research has also investigated the anticancer potential of this compound. In vitro studies indicated that derivatives containing the pyrrolidine moiety exhibit cytotoxic effects against cancer cell lines, including A549 (lung cancer) cells. Some derivatives showed a reduction in cell viability, suggesting that structural modifications could enhance anticancer activity .

Case Studies

A notable case study involved the evaluation of similar compounds with varying substitutions on their biological activity. For instance, compounds with different substituents on the pyrrolidine ring exhibited diverse effects on enzyme inhibition and receptor binding, indicating that slight structural changes can significantly influence biological outcomes .

Comparative Analysis

To better understand the uniqueness of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide | Lacks stereochemistry | Moderate antibacterial activity |

| 2-Chloro-N-methylacetamide | No pyrrolidine ring | Minimal biological activity |

| N-Methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide | Lacks chloro group | Reduced reactivity |

The presence of both the chloro group and the pyrrolidine ring in 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide contributes to its distinctive reactivity and biological profile compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation reactions using chloroacetyl chloride and stereospecific pyrrolidine derivatives. Key steps include:

- Coupling : Reacting (S)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride under anhydrous conditions.

- Purification : Recrystallization or chromatography (e.g., silica gel column) to isolate intermediates.

- Characterization : IR spectroscopy for C=O (1650–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches, and ¹H/¹³C NMR for stereochemical confirmation (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm).

- References :

Q. Which spectroscopic techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns).

- X-ray crystallography : Determines absolute configuration (if single crystals are obtained).

- NMR NOE experiments : Detects spatial proximity of protons to confirm pyrrolidine ring conformation.

- References :

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : OV/AG/P99 respirators for aerosolized particles.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis.

- References :

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from conformational polymorphism?

- Methodological Answer :

- Multi-conformer refinement : Use SHELXL to model multiple conformers in asymmetric units.

- Hydrogen bonding analysis : Identify R₂²(10) dimer motifs (N–H⋯O) to explain stability differences.

- DFT calculations : Compare experimental and theoretical dihedral angles (e.g., pyrrolidine vs. dichlorophenyl planes).

Q. What experimental strategies optimize reaction yields in stereosensitive amide couplings?

- Methodological Answer :

- Activating agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt to suppress racemization.

- Solvent selection : Dichloromethane or THF under strict anhydrous conditions.

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions.

- References :

Q. How can computational methods predict reactivity and degradation pathways for this compound?

- Methodological Answer :

- Reaction path searching : Employ quantum chemical calculations (e.g., Gaussian) to map hydrolysis pathways.

- Molecular dynamics (MD) : Simulate solvent interactions to predict stability in aqueous buffers.

- QSPR models : Corrogate logP values with experimental degradation rates.

- References :

Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose to 0.1 M HCl/NaOH (25–60°C) and monitor via LC-MS.

- Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life.

- Solid-state NMR : Detect amorphous vs. crystalline phase changes under stress.

- References :

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Batch standardization : Ensure consistent stereochemistry via chiral HPLC.

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) validated by dynamic light scattering (DLS).

- Positive controls : Compare with structurally validated analogs (e.g., pyrazole derivatives in ).

- References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.